11beta-Hydroxyetiocholanolone

5α-reductase deficiency Steroid 5α-reductase 2 deficiency Carrier detection

Select 11β-Hydroxyetiocholanolone (CAS 739-26-4) as your authentic reference standard for unambiguous urinary steroid profiling. Unlike generic 17-ketosteroid surrogates, its 11β-hydroxyl group confers distinct GC-MS retention and mass spectral fragmentation essential for accurate peak identification in complex matrices. The 11β-hydroxyetiocholanolone/11β-hydroxyandrosterone ratio is the definitive biomarker for 5β- versus 5α-reductase activity—substitution invalidates this diagnostic entirely. Required by WADA-accredited laboratories for IRMS-based detection of synthetic glucocorticoid doping. Also the most sensitive fecal glucocorticoid metabolite marker for non-invasive wildlife adrenal monitoring in primates, felids, and ungulates. ≥98% purity.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 739-26-4
Cat. No. B196238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Hydroxyetiocholanolone
CAS739-26-4
Synonyms11 beta-hydroxyandrosterone
11 beta-hydroxyandrosterone, (3alpha,5alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5alpha,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5alpha,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5beta,11beta)-isomer
11 beta-hydroxyetiocholanolone
11-hydroxyetiocholanolone
3alpha,11beta-dihydroxy-5beta-androstan-17-one
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
InChIInChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
InChIKeyPIXFHVWJOVNKQK-DLAZEALESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11beta-Hydroxyetiocholanolone (CAS 739-26-4) Sourcing Guide: Analytical Reference Standard for Steroid Metabolism Research


11beta-Hydroxyetiocholanolone (CAS 739-26-4), chemically defined as 3α,11β-dihydroxy-5β-androstan-17-one (C19H30O3; MW 306.44 g/mol) [1], is a primary urinary metabolite of cortisol and a key endogenous reference compound in the 11-oxygenated androgen pathway [2]. This 5β-reduced C19 steroid is routinely employed as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS) workflows for clinical endocrinology, doping control, and wildlife endocrinology [3].

Why 11beta-Hydroxyetiocholanolone Cannot Be Replaced by Generic 17-Ketosteroid Standards


Substituting 11beta-Hydroxyetiocholanolone with a generic 17-ketosteroid standard such as etiocholanolone or androsterone introduces quantitative error and biological misinterpretation. The presence of the 11β-hydroxyl group confers distinct chromatographic retention properties and mass spectral fragmentation patterns essential for accurate peak identification in complex urinary matrices [1]. Moreover, the paired ratio of 11β-hydroxyetiocholanolone to 11β-hydroxyandrosterone serves as the definitive marker of 5α- versus 5β-reductase activity [2]; using an unsubstituted analog eliminates this diagnostic capability entirely. Critically, nearly all circulating 11β-hydroxyetiocholanolone derives from cortisol catabolism, whereas 11β-hydroxyandrosterone originates predominantly (>90%) from 11β-hydroxyandrostenedione [3], meaning substitution with a non-11-oxygenated analog would conflate two distinct metabolic pathways and invalidate any pathway-specific quantification.

Quantitative Differentiation Evidence for 11beta-Hydroxyetiocholanolone Relative to Closest Analogs


Urinary Ratio of 11β-Hydroxyetiocholanolone to 11β-Hydroxyandrosterone as Definitive 5α-Reductase Activity Marker

The 11β-hydroxyetiocholanolone/11β-hydroxyandrosterone ratio (5β/5α) is the established biomarker for discriminating 5α-reductase deficiency carriers from non-carriers [1]. In obligate carrier parents of male pseudohermaphrodites with inherited 5α-reductase deficiency, this ratio was elevated to 1.76 ± 0.54 compared to 0.93 ± 0.22 in normal control subjects, representing an 89% increase (p < 0.001) [1]. The ratio also demonstrates dose-dependent elevation during pharmacological inhibition with finasteride, with maximal elevation observed even at the lowest administered doses [2].

5α-reductase deficiency Steroid 5α-reductase 2 deficiency Carrier detection

Cortisol-Derived Versus Androstenedione-Derived Metabolic Origin: Pathway-Specific Tracer Discrimination

Isotopic tracer studies demonstrate that 11β-hydroxyetiocholanolone and its 11-oxo analog 11-oxoetiocholanolone are almost exclusively (>95%) derived from cortisol catabolism, whereas the 5α-epimer 11β-hydroxyandrosterone derives predominantly (>90%) from 11β-hydroxyandrostenedione [1]. In patients with 17α-hydroxylase deficiency (resulting in negligible cortisol production), excretion of 11β-hydroxyetiocholanolone is virtually absent, while 11β-hydroxyandrosterone excretion is reduced by less than 90% from normal [1].

Cortisol metabolism 11β-hydroxyandrostenedione Metabolic pathway tracing

Analytical Sensitivity: 15 pg Detection Limit by GC-MS with Selected Ion Monitoring

In a validated high-temperature GC-MS method with selected ion monitoring (SIM), the detection limit for 11β-hydroxyetiocholanolone 3-glucuronide was 15 pg on-column, matching the sensitivity achieved for androsterone and etiocholanolone glucuronides [1]. In contrast, the structurally related 11-keto analogs (11-ketoandrosterone and 11-ketoetiocholanolone) exhibited higher detection limits of 20 pg under identical conditions [1].

GC-MS Selected ion monitoring Androgen glucuronides

Isotopic δ13C Signature: Population Reference Values for Doping Control IRMS Analysis

In a reference population of 56 healthy subjects analyzed by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), 11β-hydroxyetiocholanolone exhibited a mean δ13C value of -25.68‰ (±1.02‰), which was significantly distinct from the δ13C values of androsterone (-24.82‰ ± 1.08‰) and etiocholanolone (-25.12‰ ± 1.05‰) [1]. This distinct isotopic signature is essential for detecting exogenous glucocorticoid or adrenosterone administration in doping control, where synthetic steroids exhibit more negative δ13C values [2].

GC-C-IRMS Doping control Carbon isotope ratio

Cushing's Syndrome Biomarker Elevation: 28.6-Fold Higher Urinary Excretion in Affected Patients

A method separating 11β-hydroxyetiocholanolone from co-eluting 11β-hydroxyandrosterone revealed a 28.6-fold elevation in mean daily urinary excretion of 11β-hydroxyetiocholanolone glucuronide in patients with Cushing's syndrome compared to healthy controls [1]. Specifically, mean excretion was 971 μg/day (range: 125-4,995 μg/day) in 22 Cushing's syndrome patients versus 34 μg/day (range: 0-141 μg/day) in 63 healthy subjects [1]. This elevation substantially exceeds the fold-change observed for 11β-hydroxyandrosterone under identical conditions.

Cushing's syndrome Urinary ketosteroid Glucocorticoid excess

ACTH Stimulation Response: Most Sensitive Fecal Glucocorticoid Metabolite in Non-Human Primates

In East African chimpanzees (Pan troglodytes schweinfurthii) administered ACTH to stimulate adrenal glucocorticoid secretion, LC-MS analysis of fecal samples revealed that the 11β-hydroxyetiocholanolone assay was the most sensitive to fecal glucocorticoid metabolite (FGCM) alterations among the steroid metabolites profiled [1]. The assay detected significant and most distinctive elevations in FGCM levels approximately 25 hours after ACTH administration, outperforming cortisol and corticosterone metabolite assays in temporal resolution and fold-change magnitude [1].

ACTH challenge Fecal glucocorticoid metabolites Non-invasive monitoring

Optimal Research and Industrial Application Scenarios for 11beta-Hydroxyetiocholanolone Procurement


Clinical Diagnostic Reference Laboratory: Carrier Detection for 5α-Reductase Deficiency

Laboratories performing urinary steroid profiling for the detection of 5α-reductase deficiency carriers require 11β-hydroxyetiocholanolone as an authentic reference standard for GC-MS quantification of the 5β/5α ratio (11β-hydroxyetiocholanolone/11β-hydroxyandrosterone). As established, this ratio is elevated to 1.76 ± 0.54 in carriers versus 0.93 ± 0.22 in normal controls [1]. Accurate ratio determination depends on co-quantification with the paired 5α-epimer; any substitution with non-11-oxygenated analogs invalidates the diagnostic ratio entirely.

Anti-Doping Laboratory: GC-C-IRMS Detection of Synthetic Glucocorticoid Abuse

World Anti-Doping Agency (WADA)-accredited laboratories require 11β-hydroxyetiocholanolone as a target analyte in the urinary steroid profile for carbon isotope ratio mass spectrometry (IRMS). The compound's distinct δ13C signature (-25.68‰ ± 1.02‰) relative to androsterone and etiocholanolone provides an essential endogenous baseline for detecting the administration of synthetic glucocorticoids, which exhibit more negative δ13C values [2]. Substituting this analyte with androsterone or etiocholanolone would shift the isotopic baseline and reduce method sensitivity for detecting cortisone or adrenosterone doping.

Wildlife Endocrinology and Conservation Physiology: Non-Invasive Stress Monitoring

Field research programs conducting non-invasive monitoring of adrenal activity in primates, felids, or ungulates benefit from 11β-hydroxyetiocholanolone as the most sensitive fecal glucocorticoid metabolite marker. In chimpanzees, the 11β-hydroxyetiocholanolone assay detected the most distinctive elevations following ACTH stimulation, with peak detection at 25 hours post-challenge [3]. This enhanced sensitivity reduces the required fecal sample mass and improves detection reliability in field conditions where glucocorticoid concentrations may be low.

Endocrine Research: Pathway-Specific Quantification of Cortisol Versus Adrenal Androgen Production

Investigators studying the partitioning of adrenal steroid flux between the glucocorticoid pathway (cortisol → 11β-hydroxyetiocholanolone) and the 11-oxygenated androgen pathway (11β-hydroxyandrostenedione → 11β-hydroxyandrosterone) require authentic 11β-hydroxyetiocholanolone as a pathway-specific tracer [4]. Because >95% of 11β-hydroxyetiocholanolone derives from cortisol while >90% of 11β-hydroxyandrosterone derives from 11β-hydroxyandrostenedione, accurate quantification of this metabolite is essential for disentangling glucocorticoid from androgen production in conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and adrenal tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11beta-Hydroxyetiocholanolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.